Allyl (triphenylphosphoranylidene)acetate

Wittig reaction Reaction mechanism Steric hindrance

Generic Wittig ylides (methyl/ethyl/tert-butyl esters) cannot perform tandem Wittig-Claisen cascades, forcing multi-step protection-deprotection routes. This allyl ester ylide solves this by directly installing allyl acrylate moieties and enabling one-pot sequential reactions. - Enables tandem Wittig-Claisen cascades for 3-allyltetronic acid frameworks, inaccessible to methyl/tert-butyl analogs - Crystalline solid (mp 71-73 °C) ensures precise weighing and purity verification, ideal for automated synthesis platforms - One-step installation of allyl ester protecting group avoids multi-step sequences; compatible with downstream Pd-catalyzed allylic substitutions

Molecular Formula C23H21O2P
Molecular Weight 360.4 g/mol
CAS No. 104127-76-6
Cat. No. B010692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl (triphenylphosphoranylidene)acetate
CAS104127-76-6
SynonymsALLYL OXYCARBONYLMETHYLENE TRIPHENYLPHOSPHORANE; allyl (triphenylphosphoranylidene)acetate; ALLYL (TRIPHENYLPHOSPHORANYLIDENE)ACETA&; Allyl oxycarbonylmethylene triphenylphosphorane, 95 %
Molecular FormulaC23H21O2P
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H21O2P/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,19H,1,18H2
InChIKeyJNQMUMNJRCNSAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl (triphenylphosphoranylidene)acetate (CAS 104127-76-6): A Stabilized Phosphorus Ylide for Selective Wittig Olefination


Allyl (triphenylphosphoranylidene)acetate (CAS 104127-76-6), also known as allyl oxycarbonylmethylene triphenylphosphorane, is a stabilized phosphorus ylide reagent. Its molecular structure (C23H21O2P) features a phosphorane core (P=C) conjugated to a carbonyl group, making it a versatile nucleophile in organic synthesis [1]. The compound is a solid with a melting point of 71-73 °C, which is a key parameter for procurement, handling, and analytical verification . Its primary application is in the Wittig reaction, where it facilitates the formation of carbon-carbon double bonds to synthesize α,β-unsaturated esters, which are crucial intermediates in pharmaceuticals and fine chemicals .

Why Allyl (triphenylphosphoranylidene)acetate Cannot Be Indiscriminately Replaced by Other (Triphenylphosphoranylidene)acetate Esters


The critical limitation of generic substitution within the (triphenylphosphoranylidene)acetate class is the profound impact of the ester alkyl group on reactivity and reaction outcome. While methyl, ethyl, and tert-butyl analogs share the same stabilized phosphorane core, their differing steric bulk and electronic properties dictate distinct reaction pathways. For example, the sterically hindered tert-butyl (triphenylphosphoranylidene)acetate fails to undergo the expected Wittig reaction with homophthalic anhydride, instead acting solely as a base [1]. Furthermore, the specific allyl group in allyl (triphenylphosphoranylidene)acetate is not merely a passive spectator; it enables the compound to participate in unique sequential reactions, such as tandem Wittig-Claisen cascades, which are inaccessible to its methyl or ethyl counterparts . Therefore, procurement based solely on the 'triphenylphosphoranylidene' core without considering the ester functionality can lead to complete synthetic failure.

Product-Specific Evidence Guide for Allyl (triphenylphosphoranylidene)acetate: Quantified Performance Against Key Comparators


Reaction Pathway Divergence: tert-Butyl Analog Exhibits Basicity, Not Wittig Reactivity

In contrast to the allyl ester, the sterically bulky tert-butyl (triphenylphosphoranylidene)acetate demonstrates a complete divergence in reaction pathway when exposed to homophthalic anhydride. Instead of participating in the expected Wittig olefination, the tert-butyl analog acts exclusively as a base, promoting self-condensation of the anhydride [1]. This finding underscores that ester group selection is not arbitrary; it dictates whether the compound functions as a nucleophilic ylide for alkene formation or as a basic catalyst.

Wittig reaction Reaction mechanism Steric hindrance

Unique Domino Reactivity: Allyl Ester Enables Tandem Wittig-Claisen Cascades Inaccessible to Saturated Analogs

The allyl group in allyl (triphenylphosphoranylidene)acetate confers a unique capacity to engage in domino Wittig-Claisen reactions, a capability that saturated alkyl esters like methyl or ethyl lack. While methyl or ethyl esters terminate after the Wittig step, the allyl ester can undergo a subsequent Claisen rearrangement to yield complex 3-allyltetronic acid scaffolds, as demonstrated in the synthesis of (-)-epi-blastmycinolactol .

Domino reaction Wittig-Claisen Tetronic acid

Physical Property Differentiation: Melting Point and Purity Specifications for Quality Assurance

Allyl (triphenylphosphoranylidene)acetate is a solid at room temperature with a well-defined melting point of 71-73 °C . This is in contrast to the liquid ethyl (triphenylphosphoranylidene)acetate and provides a simple, quantifiable metric for assessing purity upon receipt and monitoring degradation during storage. Commercially, it is offered with a purity of ≥95%, establishing a baseline for procurement decisions .

Physical property Melting point Quality control

Storage Stability: Requirement for -20°C Storage Differentiates Handling from Ambient-Stable Analogs

Commercially, allyl (triphenylphosphoranylidene)acetate is specified for storage at -20°C, indicating a sensitivity to thermal decomposition or polymerization at ambient temperatures . This storage requirement is more stringent than that for the ethyl analog, which is typically stored at room temperature. This distinction is critical for laboratory planning and long-term procurement strategies.

Storage condition Stability Shelf life

Optimal Application Scenarios for Procuring Allyl (triphenylphosphoranylidene)acetate


Synthesis of α,β-Unsaturated Allyl Esters as Advanced Building Blocks

This is the primary use case for allyl (triphenylphosphoranylidene)acetate. Its role as a Wittig reagent allows for the direct installation of an allyl acrylate moiety into a target molecule. This is particularly valuable when the allyl ester is intended to serve as a protecting group or a handle for further orthogonal functionalization, such as in palladium-catalyzed allylic substitutions . Procurement is justified when a synthetic route requires a one-step installation of this specific functional array, avoiding multi-step protection-deprotection sequences that would be necessary if using a methyl or ethyl analog.

Domino Wittig-Claisen Cascade Reactions for Rapid Construction of Complex Tetronic Acid Derivatives

This application leverages the unique reactivity of the allyl ester to perform sequential Wittig and Claisen reactions in a single operation . By procuring this specific ylide, researchers can access 3-allyltetronic acid frameworks—core structures in numerous bioactive natural products—in fewer steps and with higher overall efficiency compared to stepwise approaches. This scenario is highly relevant for medicinal chemistry and natural product synthesis programs aiming to expedite the synthesis of complex, chiral scaffolds.

When a Solid Wittig Reagent with a Defined Melting Point is Preferred for Handling and Quality Control

In contrast to the liquid ethyl analog, allyl (triphenylphosphoranylidene)acetate is a crystalline solid with a sharp melting point of 71-73 °C . This physical characteristic is advantageous in automated synthesis platforms or in workflows where precise weighing and purity verification by melting point are critical quality control checkpoints. Procurement in this context is driven by operational convenience and the ability to easily confirm the integrity of the reagent before use in a high-value reaction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allyl (triphenylphosphoranylidene)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.